molecular formula C19H26BNO2 B14899077 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine

3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine

Cat. No.: B14899077
M. Wt: 311.2 g/mol
InChI Key: HIZWODGEBISSJA-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)pyridine is a complex organic compound that features a unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine typically involves the use of cyclopropylboronic acid pinacol ester as a key intermediate . The reaction conditions often include the use of palladium catalysts and bases such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) . Reaction conditions typically involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products

The major products formed from these reactions include various substituted pyridines, cyclopropyl derivatives, and boronic acid esters .

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. This allows it to act as a versatile intermediate in the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .

Properties

Molecular Formula

C19H26BNO2

Molecular Weight

311.2 g/mol

IUPAC Name

3-[2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine

InChI

InChI=1S/C19H26BNO2/c1-16(2)17(3,4)23-20(22-16)19-11-18(12-19,15(19)13-7-8-13)14-6-5-9-21-10-14/h5-6,9-10,13,15H,7-8,11-12H2,1-4H3

InChI Key

HIZWODGEBISSJA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C4CC4)C5=CN=CC=C5

Origin of Product

United States

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